4-Chloro-5-nitropyrimidin-2-amine
Overview
Description
4-Chloro-5-nitropyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloropyrimidine followed by amination. One common method includes the reaction of 4-chloropyrimidine with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 4-chloro-5-nitropyrimidine is then treated with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the amino group can be oxidized to form nitroso or nitro derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Reduction: 4-Chloro-5-aminopyrimidin-2-amine.
Oxidation: 4-Chloro-5-nitrosopyrimidin-2-amine or this compound.
Scientific Research Applications
4-Chloro-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Chloro-5-nitropyrimidin-2-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chlorine atom enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyrimidin-4-amine
- 4-Chloro-5-nitropyrimidin-2-amine
- 2-Amino-4-chloropyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The combination of chlorine and nitro groups on the pyrimidine ring makes it a versatile intermediate for synthesizing various derivatives with potential pharmacological applications .
Properties
IUPAC Name |
4-chloro-5-nitropyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUAKDSNQXBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313070 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160948-35-6 | |
Record name | 4-chloro-5-nitropyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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